1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
The compound contains several key functional groups including a benzimidazole, a thiadiazole, and a piperidine. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological applications . Thiadiazoles are organosulfur compounds that also have a wide range of applications in medicinal chemistry . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, which is a key building block in many pharmaceuticals .
Molecular Structure Analysis
The benzimidazole portion of the molecule is a fused ring structure that is planar due to the conjugation of the pi electrons in the ring . The thiadiazole is a five-membered ring containing two nitrogen atoms and one sulfur atom . The piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Benzimidazoles, thiadiazoles, and piperidines all have different reactivity due to their different functional groups. Benzimidazoles can act as ligands in coordination chemistry . Thiadiazoles can undergo reactions at the sulfur and nitrogen atoms . Piperidines can undergo reactions at the nitrogen atom or at the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents on the benzimidazole, thiadiazole, and piperidine rings. Factors that could influence the properties include the size and electronegativity of the substituents, as well as the presence of any additional functional groups .Scientific Research Applications
Synthesis and Biological Activity
- A study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, involving similar chemical structures and synthetic routes, highlighting the applications in medicinal chemistry (Starrett et al., 1989).
Design and Antimycobacterial Activity
- Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, showcasing the importance of such structures in developing new antimycobacterial agents (Lv et al., 2017).
Radiopharmaceutical Applications
- Mundwiler et al. (2004) discussed mixed ligand fac-tricarbonyl complexes, including imidazole derivatives, for radiopharmaceutical applications, indicating the relevance of such compounds in medical imaging and diagnostics (Mundwiler et al., 2004).
Experimental and Theoretical Studies
- Yıldırım et al. (2005) conducted experimental and theoretical studies on functionalization reactions involving imidazole derivatives, demonstrating their importance in advancing synthetic chemistry methodologies (Yıldırım et al., 2005).
Anti-Inflammatory Activity
- Ahmed et al. (2017) synthesized novel imidazole derivatives and evaluated their anti-inflammatory activities, revealing the therapeutic potential of such compounds (Ahmed et al., 2017).
Antimicrobial Assessment
- Elmagd et al. (2017) utilized thiosemicarbazide derivatives in synthesizing heterocyclic compounds, including imidazoles, and assessed their antimicrobial activity, underscoring their potential in combating microbial infections (Elmagd et al., 2017).
Antitumor and Antioxidant Agents
- Hamama et al. (2013) explored the synthesis of fused and binary 1,3,4-thiadiazoles, including imidazole derivatives, as potential antitumor and antioxidant agents, indicating their role in cancer therapy and oxidative stress management (Hamama et al., 2013).
Electrochemical and Quantum Chemical Studies
- Yadav et al. (2016) studied benzimidazole derivatives as corrosion inhibitors, employing electrochemical and quantum chemical methods, highlighting their application in materials science and engineering (Yadav et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications .
Mode of Action
Compounds with similar structures have been shown to inhibitmicrotubule assembly formation , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to inhibit microtubule assembly. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, any disruption to microtubule assembly can have significant downstream effects on these processes .
Result of Action
The compound’s potential to inhibit microtubule assembly could result in the disruption of cell division and other cellular processes. This could lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-11-21-22-17(25-11)20-16(24)12-6-8-23(9-7-12)10-15-18-13-4-2-3-5-14(13)19-15/h2-5,12H,6-10H2,1H3,(H,18,19)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFDHUBYLRIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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